(3-phenylphenyl) N-[6-[[3-(2-acetamidoethyl)-2-bromo-1H-indol-5-yl]oxy]hexyl]carbamate
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Overview
Description
UCM1341 is a synthetic organic compound known for its dual pharmacophore elements. It acts as a melatonin receptor agonist and a fatty acid amide hydrolase inhibitor. This compound has shown potential benefits in neuroprotection and inflammation resolution, making it a promising candidate for therapeutic applications .
Preparation Methods
The synthesis of UCM1341 involves combining the pharmacophore elements of a melatonin receptor agonist and a fatty acid amide hydrolase inhibitor. The synthetic route typically includes the following steps:
Synthesis of the melatonin receptor agonist: This involves the preparation of a compound that can effectively bind to melatonin receptors.
Synthesis of the fatty acid amide hydrolase inhibitor: This involves the preparation of a compound that can inhibit the activity of fatty acid amide hydrolase.
Combining the two pharmacophores: The final step involves combining the two pharmacophores to form the bivalent compound UCM1341.
Chemical Reactions Analysis
UCM1341 undergoes several types of chemical reactions, including:
Oxidation: UCM1341 can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen.
Reduction: UCM1341 can also undergo reduction reactions, which may involve the addition of hydrogen or the removal of oxygen.
Substitution: UCM1341 can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
UCM1341 has a wide range of scientific research applications, including:
Chemistry: UCM1341 is used in the study of chemical reactions and mechanisms, particularly those involving melatonin receptors and fatty acid amide hydrolase.
Biology: UCM1341 is used in biological research to study its effects on cellular processes and signaling pathways.
Medicine: UCM1341 has shown potential therapeutic benefits in neuroprotection and inflammation resolution, making it a candidate for the treatment of neuroinflammatory conditions.
Industry: UCM1341 is used in the development of new drugs and therapeutic agents
Mechanism of Action
UCM1341 exerts its effects through a dual mechanism of action:
Melatonin receptor agonist: UCM1341 binds to melatonin receptors, activating them and promoting neuroprotection and inflammation resolution.
Fatty acid amide hydrolase inhibitor: UCM1341 inhibits the activity of fatty acid amide hydrolase, leading to increased levels of endocannabinoids such as anandamide and N-oleoylethanolamine. .
Comparison with Similar Compounds
UCM1341 is unique in its dual pharmacophore elements, combining the properties of a melatonin receptor agonist and a fatty acid amide hydrolase inhibitor. Similar compounds include:
URB597: A fatty acid amide hydrolase inhibitor.
Melatonin: A melatonin receptor agonist.
URB937: Another fatty acid amide hydrolase inhibitor with different properties
UCM1341 exhibits greater neuroprotection and inflammation resolution compared to these reference compounds, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C31H34BrN3O4 |
---|---|
Molecular Weight |
592.5 g/mol |
IUPAC Name |
(3-phenylphenyl) N-[6-[[3-(2-acetamidoethyl)-2-bromo-1H-indol-5-yl]oxy]hexyl]carbamate |
InChI |
InChI=1S/C31H34BrN3O4/c1-22(36)33-18-16-27-28-21-25(14-15-29(28)35-30(27)32)38-19-8-3-2-7-17-34-31(37)39-26-13-9-12-24(20-26)23-10-5-4-6-11-23/h4-6,9-15,20-21,35H,2-3,7-8,16-19H2,1H3,(H,33,36)(H,34,37) |
InChI Key |
SVUSBZIJILRPDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OCCCCCCNC(=O)OC3=CC=CC(=C3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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